6-(4-fluorophenyl)-3-methyl-N-[1-(pyridin-4-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[1-(4-PYRIDYL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of isoxazolo[5,4-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[1-(4-PYRIDYL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the isoxazole ring and the subsequent functionalization to introduce the fluorophenyl, methyl, and pyridyl groups.
Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkenes or alkynes under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[1-(4-PYRIDYL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[1-(4-PYRIDYL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[1-(4-PYRIDYL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[5,4-b]pyridine Derivatives: These include compounds with similar core structures but different substituents.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups attached to different scaffolds.
Pyridyl Derivatives: Compounds containing pyridyl groups with varying functional groups.
Uniqueness
6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[1-(4-PYRIDYL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H17FN4O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(1-pyridin-4-ylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H17FN4O2/c1-12(14-7-9-23-10-8-14)24-20(27)17-11-18(15-3-5-16(22)6-4-15)25-21-19(17)13(2)26-28-21/h3-12H,1-2H3,(H,24,27) |
InChI Key |
FXBQJVBRIGTGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC(C)C4=CC=NC=C4 |
Origin of Product |
United States |
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